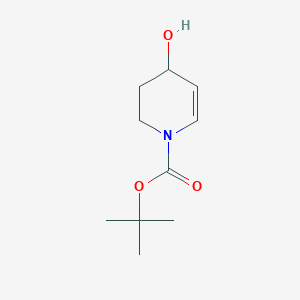

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a hydroxy group and a tert-butyl ester group, which are functional groups that can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyridine derivatives, including those with tert-butyl groups, can be achieved through a transition-metal-free, two-step reaction sequence. This method involves the highly regioselective addition of tert-butyl magnesium reagents to pyridine precursors that have been activated with triisopropylsilyl (TIPS) groups. Following this addition, an efficient microwave-assisted aromatization using sulfur as an oxidant can be employed to obtain the desired 3,4-disubstituted pyridine derivatives. This synthesis method is compatible with various functional groups, such as ester, amide, halide, nitrile, or alkyne groups, which can be present in the 3-position of the pyridine ring .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. In the case of this compound, the presence of a hydroxy group could allow for unusual coupling reactions, such as those reported with acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide . These types of reactions can lead to the formation of new heterocyclic compounds, such as pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The tert-butyl ester group is known to be hydrophobic and can increase the overall lipophilicity of the molecule. The hydroxy group, on the other hand, can contribute to the molecule's solubility in polar solvents due to its ability to form hydrogen bonds. The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters in a continuous flow synthesis demonstrates the versatility and reactivity of tert-butyl ester-containing compounds . This process also highlights the potential for tert-butyl esters to be hydrolyzed under certain conditions, reverting to the corresponding carboxylic acids.

Scientific Research Applications

Synthesis and Elaboration in Piperidine Derivatives

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, closely related to the tert-butyl ester variant, have been utilized in the asymmetric synthesis of piperidine derivatives. This involves a Claisen rearrangement process, showcasing their potential as intermediates for producing various amines with a substituted piperidine subunit (Acharya & Clive, 2010).

Investigation of C–S Bond Cleavage in Hydrazination

A study focused on the unexpected cleavage of the C–S bond during the hydrazination of related esters highlights the compound's role in synthesizing acyl hydrazides and understanding mechanistic pathways in organic chemistry (Nordin, Ariffin, Daud & Sim, 2016).

Activation of Carboxylic Acids

Research demonstrates the utility of the tert-butyl variant in activating carboxylic acids, particularly in synthesizing carboxylic acid anhydrides and esters of N-protected amino acids. This showcases its applicability in peptide synthesis and modification of bioactive compounds (Pozdnev, 2009).

properties

IUPAC Name |

tert-butyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6,8,12H,5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXJUNRMZFARMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)

![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)